Cas no 549-66-6 (Quinine valerate)
Quinine valerate structure
Product Name:Quinine valerate
CAS-nummer:549-66-6
MF:C25H34N2O4
MW:426.548467159271
CID:376649
PubChem ID:76958502
Update Time:2025-04-19
Quinine valerate Chemische en fysische eigenschappen
Naam en identificatie
-
- Quinine valerate
- [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] pentanoate
- CCRIS 5759
- EINECS 208-975-6
- Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-, monopentanoate (salt)
- CINCHONAN-9-OL, 6'-METHOXY-, (8.ALPHA.,9R)-, MONOPENTANOATE (SALT)
- NS00080092
- Chininvalerianat
- UNII-71RQP5VD1S
- Q27265983
- DTXSID00203397
- 549-66-6
- 71RQP5VD1S
-
- Inchi: 1S/C20H24N2O2.C5H10O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-3-4-5(6)7/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-4H2,1H3,(H,6,7)/t13-,14-,19-,20+;/m0./s1
- InChI-sleutel: YSJITFFVRIOVOZ-DSXUQNDKSA-N
- LACHT: O[C@H](C1C=CN=C2C=CC(=CC=12)OC)[C@@H]1C[C@@H]2CCN1C[C@@H]2C=C.OC(CCCC)=O
Berekende eigenschappen
- Exacte massa: 426.25200
- Monoisotopische massa: 426.25185757g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 7
- Complexiteit: 516
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 82.9Ų
Experimentele eigenschappen
- PSA: 82.89000
- LogboekP: 4.37230
Quinine valerate Gerelateerde literatuur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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